molecular formula C30H52 B1605893 18alpha-Oleanane CAS No. 30759-92-3

18alpha-Oleanane

Cat. No. B1605893
CAS RN: 30759-92-3
M. Wt: 412.7 g/mol
InChI Key: VCNKUCWWHVTTBY-AOZKJORISA-N
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Description

18alpha-Oleanane is a type of oleanane triterpenoid . It is a pentacyclic triterpenoid with the molecular formula C30H52 . The structure of oleanane contains a number of different methyl groups, that vary in orientation between different oleananes .


Synthesis Analysis

New oleanane alcohols and their acetates were prepared using classical reductive reagents (LiAlH4, NaBH4, and B2H6-DMS) . The influence of these reagents on the stereoselectivity of reduction was also studied . Synthetic oleanane triterpenoids, such as CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) and its derivatives, were developed for the prevention and treatment of inflammation and oxidative stress .


Molecular Structure Analysis

The molecular structure of 18alpha-Oleanane is characterized by 8 of 8 defined stereocentres . The InChI representation of its structure is InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21?,22-,23?,24?,27+,28-,29+,30+/m0/s1 .


Physical And Chemical Properties Analysis

18alpha-Oleanane has a density of 0.9±0.1 g/cm3, a boiling point of 454.9±12.0 °C at 760 mmHg, and a flash point of 220.8±13.1 °C . It has a molar refractivity of 130.7±0.3 cm3, a polarizability of 51.8±0.5 10-24 cm3, and a molar volume of 450.2±3.0 cm3 .

Mechanism of Action

The mechanism of action of 18alpha-Oleanane involves common modes of action, such as involvements of capsaicin-sensitive nerves, endogenous NO and PGs, and possibly sympathetic nerves . Synthetic oleanane triterpenoids inhibit proliferation and induce apoptosis of various cancer cells in vitro .

Future Directions

Oleanane triterpenoids, including 18alpha-Oleanane, have shown promise in the prevention and treatment of various diseases, including cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds and developing them into effective therapeutic agents .

properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKUCWWHVTTBY-UFBHZMJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H]([C@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019528
Record name (18α)-Oleanane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30759-92-3
Record name (18α)-Oleanane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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